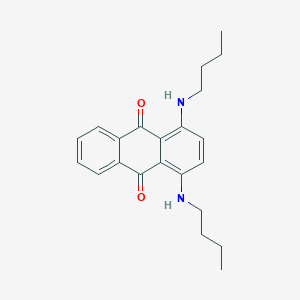

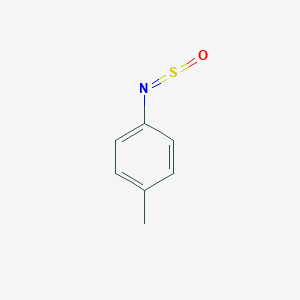

Benzenamine, 4-methyl-N-sulfinyl-

描述

Synthesis Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, which are closely related to "Benzenamine, 4-methyl-N-sulfinyl-", has been achieved through anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids. This method avoids the use of toxic reagents and yields high-purity products . Additionally, the synthesis of a novel cyclic sulfilimine derivative demonstrates the versatility of sulfinyl compounds in forming ring structures and engaging in further chemical transformations .

Molecular Structure Analysis

The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine, a compound structurally similar to "Benzenamine, 4-methyl-N-sulfinyl-", has been elucidated using single-crystal X-ray diffraction. This analysis revealed that the molecules are linked into polymers through various hydrogen bonds, and the sulfonyl group bridges two aniline groups . Furthermore, the configuration and conformation of N-sulfinyl-benzenamine derivatives have been studied, showing that the presence of ortho substituents can affect the planarity of the molecule .

Chemical Reactions Analysis

The reactivity of sulfinyl derivatives has been explored in various contexts. For instance, the cyclic sulfilimine compound undergoes ring contraction and can react with a variety of electrophiles to afford ring-opened adducts . This demonstrates the potential for "Benzenamine, 4-methyl-N-sulfinyl-" to participate in diverse chemical reactions, leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenamine, 4-methyl-N-sulfinyl-" and its derivatives can be inferred from related compounds. For example, the Schiff base derivative of benzenamine exhibits intramolecular hydrogen bonding and π-π stacking interactions, which could influence its solubility and stability . Additionally, the chemosensor properties of a benzenamine derivative for silver ions highlight the potential for such compounds to be used in sensing applications due to their selective binding and fluorescence enhancement .

科研应用

1. Solid State Structure Analysis

- Study Findings : The X-ray crystal structures of N-sulfinyl-benzenamine and its derivatives show variations in molecular planarity due to substituent effects. N-sulfinyl-benzenamine (OSN–C6H5) has a planar structure with a syn configuration of the OSN–R group, while the presence of substituents in ortho positions can lead to deviations from planarity (Romano, Védova, & Boese, 1999).

2. Crystal Structure in Compound Formation

- Study Findings : The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine demonstrates the formation of polymers through N-H••O, N-H••N, and C-H••O hydrogen bonds. The structure features bridged aniline groups by a sulfonyl group and distorted planar geometry of certain atoms (Dileep, Mallesha, & Sridhar, 2013).

3. Impact of Substituents on Conformation

- Study Findings : Ortho disubstituted N-sulfinyl-benzenamines maintain a syn configuration but show removal of the NSO group from the molecular plane. This is due to ethyl and isopropyl substituents affecting the planarity and the Raman spectra indicating π→π* transitions in the NSO chromophore (Romano & Védova, 1999).

4. Application in Cyclization and Addition Reactions

- Study Findings : 4-sulfinylated or 4-sulfonylated allenecarboxylates undergo different electrophilic reactions such as 5-endo-trig cyclization and 3,2-addition, influenced by the substituent at the sulfur atom. This showcases the potential for creating diverse compounds (Ivanov, Parushev, & Christov, 2014).

5. Role in Detergent Analysis

- Study Findings : Benzenamine,4-methyl-,hydrochloride is useful for detecting surfactant content and dirt-removing power in detergent powder. The method can assess sodium dodecyl benzene sulfonate content, showing a correlation between surfactant content and cleaning efficacy (Guo, 2011).

6. Use in Electrochemical Synthesis

- Study Findings : Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives involves anodic oxidation of 2-aminodiphenylamine, demonstrating a mild and regioselective protocol for creating sulfonylated benzylamines (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).

性质

IUPAC Name |

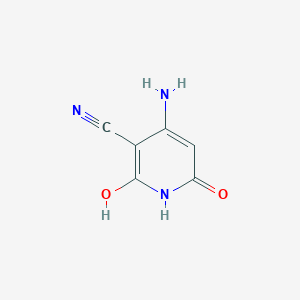

1-methyl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMRBYLBVCGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166332 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-methyl-N-sulfinyl- | |

CAS RN |

15795-42-3 | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Sulfinyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

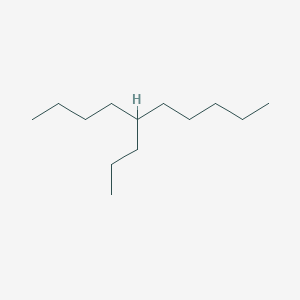

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)